
3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various fields of research, including cancer treatment, neurology, and immunology. In
科学研究应用
3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells, by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by reducing oxidative stress and inflammation. It has also been studied for its immunomodulatory effects, including the activation of T cells and the inhibition of cytokine production.
作用机制
The mechanism of action of 3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is not fully understood. However, it has been suggested that this compound inhibits various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, it has been shown to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to reduce oxidative stress and inflammation, which may be beneficial in the treatment of neurodegenerative diseases. This compound has also been shown to activate T cells and inhibit cytokine production, suggesting potential immunomodulatory effects.
实验室实验的优点和局限性
The advantages of using 3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole in lab experiments include its potential use in cancer treatment, neurology, and immunology research. Additionally, this compound has shown promising results in various in vitro and in vivo studies. However, the limitations of using this compound include the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
For research on 3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole include further studies on its potential use in cancer treatment, neurology, and immunology research. Additionally, future research should focus on understanding the mechanism of action of this compound and potential side effects. Furthermore, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds for use in scientific research.
Conclusion:
In conclusion, 3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic compound that has shown promising results in various fields of scientific research. Its potential use in cancer treatment, neurology, and immunology research makes it an important compound for further study. However, more research is needed to fully understand its mechanism of action and potential side effects. The development of new analogs and derivatives may lead to the discovery of more potent and selective compounds for use in scientific research.
合成方法
The synthesis of 3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole involves the reaction of 5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol with 1H-indole-3-carbaldehyde in the presence of a base. The resulting product is then purified through column chromatography to obtain a high yield of pure compound.
属性
IUPAC Name |
3-[5-benzylsulfanyl-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-25-12-11-24-19(17-13-21-18-10-6-5-9-16(17)18)22-23-20(24)26-14-15-7-3-2-4-8-15/h2-10,13,21H,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCDISZSAFJKEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

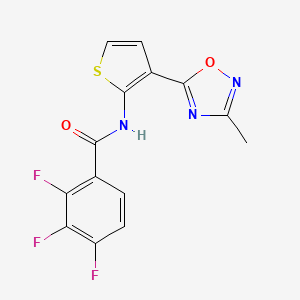
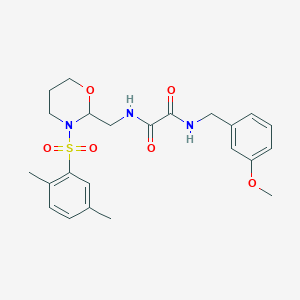
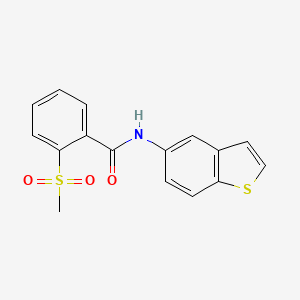
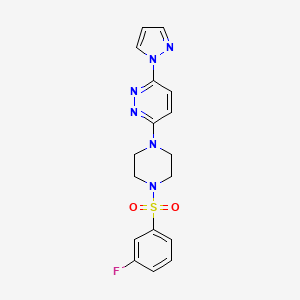
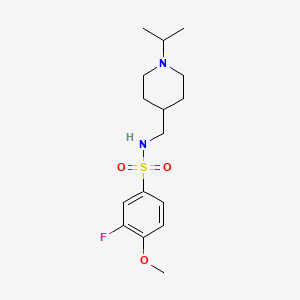
![5-((3,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2787471.png)


![3-methyl-N-[4-({4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl}sulfonyl)phenyl]butanamide](/img/structure/B2787475.png)
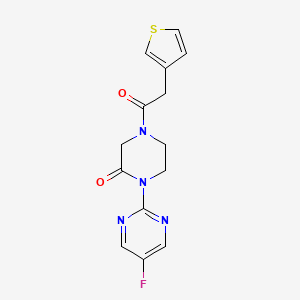
![3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B2787478.png)

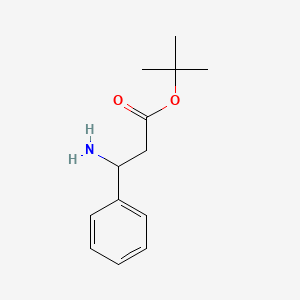
![N-[(2-Methyl-1H-indol-3-yl)-phenylmethyl]hydroxylamine](/img/structure/B2787482.png)